REACTION_SMILES
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[CH3:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[CH3:26][N:27]([P:28]([N:29]([CH3:30])[CH3:31])([N:32]([CH3:33])[CH3:34])=[O:35])[CH3:36].[CH3:3][O:4][c:5]1[cH:6][c:7]([NH2:8])[cH:9][cH:10][cH:11]1.[Cu:37][I:38].[H-:1].[I:12][c:13]1[cH:14][cH:15][c:16]([CH3:19])[cH:17][cH:18]1.[Na+:2]>>[CH3:3][O:4][c:5]1[cH:6][c:7]([NH:8][c:13]2[cH:14][cH:15][c:16]([CH3:19])[cH:17][cH:18]2)[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(N)c1
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(I)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1cccc(Nc2ccc(C)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |